Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
Overview
Description
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H13NO2SCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride typically involves the reduction of thiophene derivatives followed by amination and sulfonation reactions. One common method involves the following steps:
Reduction of Thiophene: Thiophene is reduced to tetrahydrothiophene using hydrogenation in the presence of a catalyst such as palladium on carbon.
Amination: The tetrahydrothiophene is then reacted with ethylamine to introduce the amine group.
Sulfonation: The resulting amine derivative is oxidized to form the sulfone group, resulting in Tetrahydro-3-thiophenethylamine 1,1-dioxide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
- Use of continuous flow reactors for hydrogenation and amination steps to enhance efficiency.
- Implementation of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The sulfone group is particularly important for its binding affinity and specificity. Pathways involved include:
Enzyme Inhibition: The compound inhibits enzymes by forming stable complexes with their active sites.
Signal Transduction: It may modulate signal transduction pathways by interacting with key proteins.
Comparison with Similar Compounds
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride can be compared with other thiophene derivatives such as:
Tetrahydrothiophene 1,1-dioxide: Lacks the amine group, making it less versatile in chemical reactions.
Thiophene 1,1-dioxide: More reactive but less stable compared to the tetrahydro derivative.
Tetrahydro-3-thiophenamine 1,1-dioxide: Similar structure but without the hydrochloride salt, affecting its solubility and reactivity.
The unique combination of the amine and sulfone groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-3-1-6-2-4-10(8,9)5-6;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBVUZIZESHHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936133 | |
Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-47-0 | |
Record name | 3-Thiophenethylamine, tetrahydro-, 1,1-dioxide, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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